(5R)-5-methyl-2-piperazinone hydrochloride

Chiral Synthesis Medicinal Chemistry Enantiomeric Purity

Order (5R)-5-methyl-2-piperazinone hydrochloride (CAS 1609388-52-4) for enantioselective synthesis. The (R)-stereocenter at C5 is critical for chiral recognition; substituting the (5S)-enantiomer or free base risks loss of activity. The HCl salt enhances solubility vs. free base. This intermediate serves CNS agents, kinase inhibitors, and PGGTase-I inhibitor programs. Confirm stereochemistry and salt form on receipt.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61
CAS No. 1609388-52-4
Cat. No. B2481917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-methyl-2-piperazinone hydrochloride
CAS1609388-52-4
Molecular FormulaC5H11ClN2O
Molecular Weight150.61
Structural Identifiers
SMILESCC1CNC(=O)CN1.Cl
InChIInChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m1./s1
InChIKeyDIZRUANCFYJHNH-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5R)-5-methyl-2-piperazinone hydrochloride (CAS 1609388-52-4): Chiral Heterocyclic Building Block for Pharmaceutical Synthesis


(5R)-5-methyl-2-piperazinone hydrochloride (CAS 1609388-52-4) is a chiral piperazinone derivative containing a single stereocenter at the C5 position, with the (R)-configuration of the methyl substituent . The compound is supplied as a hydrochloride salt with molecular formula C5H11ClN2O and molecular weight 150.61 g/mol [1]. It functions as a versatile intermediate in the synthesis of various piperazine derivatives, which are crucial in the development of pharmaceuticals due to their diverse biological activities . The compound features a six-membered piperazine ring with two nitrogen atoms at opposite positions and a carbonyl group at the 2-position, creating a lactam structure that influences its reactivity and potential for forming hydrogen bonds with biological targets .

Why Generic Substitution Fails: The Critical Importance of Stereochemistry and Salt Form in (5R)-5-methyl-2-piperazinone hydrochloride


Simple interchange with the (5S)-enantiomer (CAS 1609388-47-7) or the free base (CAS 1240589-51-8) is not acceptable due to the profound impact of chirality on biological activity and the physicochemical properties conferred by the hydrochloride salt . The (R)-configuration at the C5 position dictates the three-dimensional orientation of the methyl group, which is crucial for specific interactions with chiral biological targets such as enzymes and receptors [1]. Furthermore, the hydrochloride salt form enhances aqueous solubility compared to the free base, a critical factor for downstream synthetic handling and biological assays . Substituting with an incorrect stereoisomer or salt form risks complete loss of desired pharmacological activity, introduction of unforeseen side effects, or failure in formulation development . The data presented below quantitatively establish the specific differentiation parameters that mandate precise procurement of the (5R)-hydrochloride salt.

(5R)-5-methyl-2-piperazinone hydrochloride (CAS 1609388-52-4): Quantifiable Differentiation from Analogs


Stereochemical Identity: (5R)- vs (5S)-5-Methyl-2-piperazinone Hydrochloride

The (5R)-enantiomer (CAS 1609388-52-4) and its (5S)-counterpart (CAS 1609388-47-7) are distinct chemical entities with different biological activities . The (5R)-configuration is defined by the R absolute configuration at the C5 chiral center, confirmed by the SMILES string C[C@H]1CNC(=O)CN1 . In contrast, the (5S)-enantiomer is defined by C[C@@H]1CNC(=O)CN1 . This stereochemical difference can lead to significant variations in binding affinity and functional activity at biological targets, as demonstrated in related piperazinone scaffolds where the S configuration of a 3-aryl group was essential for potency against PGGTase-I [1].

Chiral Synthesis Medicinal Chemistry Enantiomeric Purity

Impact of Salt Form on Physicochemical Properties: Hydrochloride vs. Free Base

The hydrochloride salt form (CAS 1609388-52-4) offers significantly enhanced aqueous solubility compared to the free base (5R)-5-methylpiperazin-2-one (CAS 1240589-51-8) . The presence of the chloride counterion increases the compound's polarity and facilitates dissolution in aqueous media, a critical property for biological assays and synthetic reactions conducted in water or buffer systems [1]. The free base form is less polar and may exhibit limited solubility, potentially hindering its use in certain experimental workflows [2]. While quantitative solubility data for this specific compound is not publicly available, the general principle of salt formation to improve solubility is well-established in pharmaceutical chemistry [1].

Salt Selection Solubility Formulation

Class-Level Evidence: The Critical Role of 5-Methyl Substitution in Piperazinone Scaffold Selectivity

In a study of 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I (PGGTase-I), it was found that the selectivity was significantly enhanced by 5-methyl substitution on the imidazole ring [1]. Compounds 44 and 69, which contain a 5-methyl substituted imidazole moiety within a piperazinone scaffold, were found to selectively block processing of Rap1A by PGGTase-I in whole cells with IC50 values of 0.4 µM and 0.7 µM, respectively [1]. Modification of the 6-position of the piperazinone scaffold was found to be unfavorable, highlighting the positional importance of the methyl group [1]. While this study does not directly evaluate (5R)-5-methyl-2-piperazinone hydrochloride, it provides class-level evidence that the 5-methyl substitution pattern is a key determinant of potency and selectivity in piperazinone-based inhibitors.

Selectivity PGGTase-I Structure-Activity Relationship

Optimal Applications for (5R)-5-methyl-2-piperazinone hydrochloride (CAS 1609388-52-4)


Chiral Building Block for Asymmetric Synthesis of Piperazine-Derived Pharmaceuticals

Utilize the (5R)-stereocenter as a source of chirality for the synthesis of enantiomerically pure piperazine derivatives, which are common motifs in CNS agents, kinase inhibitors, and other therapeutic classes. The compound's chiral nature allows for selective reactivity, facilitating the development of enantiomerically pure compounds . The hydrochloride salt form ensures good solubility in common reaction solvents .

Synthesis of PGGTase-I Inhibitors and Related Anti-Cancer Agents

Employ this compound as a core scaffold for the development of selective protein geranylgeranyltransferase-I (PGGTase-I) inhibitors. Class-level evidence indicates that 5-methyl substitution on a piperazinone ring can significantly enhance selectivity for this target, which is implicated in cancer cell growth [1].

Preparation of Tetrahydroisoquinoline Compounds

Use (5R)-5-methyl-2-piperazinone hydrochloride as a precursor in the synthesis of tetrahydroisoquinoline compounds, a class of natural products and synthetic analogs with diverse biological activities. The closely related (5S)-enantiomer is already established for this purpose , suggesting a parallel utility for the (5R)-form in generating stereochemically defined isoquinoline derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5R)-5-methyl-2-piperazinone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.